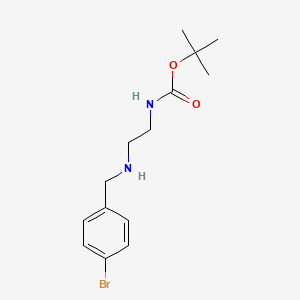
(S)-2-Aminobutane-1,4-dithiol hydrochloride
描述
作用机制
Target of Action
Dithiobutylamin Hydrochloride, also known as Dithiobutylamine, primarily targets disulfide bonds in biological systems . It has been shown to reduce the disulfide in oxidized glutathione and activate the cysteine protease papain .
Mode of Action
Dithiobutylamin Hydrochloride interacts with its targets by reducing disulfide bonds . This reduction is faster than commonly used reducing agents, making Dithiobutylamin Hydrochloride an effective alternative .
Biochemical Pathways
The primary biochemical pathway affected by Dithiobutylamin Hydrochloride is the reduction of disulfide bonds . This can have downstream effects on various biological processes, particularly those involving proteins that contain disulfide bonds. The reduction of these bonds can lead to changes in protein structure and function.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body. The presence of the primary amine group in Dithiobutylamin Hydrochloride allows for easy separation from the system by cation-exchange methods , which could influence its metabolism and excretion.
Result of Action
The molecular effect of Dithiobutylamin Hydrochloride’s action is the reduction of disulfide bonds, leading to changes in the structure and function of target proteins . On a cellular level, this can influence various biological processes, depending on the specific proteins affected.
Action Environment
The action, efficacy, and stability of Dithiobutylamin Hydrochloride can be influenced by various environmental factors. For instance, its reducing action is more effective at neutral pH , suggesting that the pH of the environment could influence its efficacy. Additionally, its stability could be affected by factors such as temperature and the presence of other chemicals in the environment.
准备方法
Synthetic Routes and Reaction Conditions
Dithiobutylamin hydrochloride can be synthesized through a series of chemical reactions starting from aspartic acid. The synthesis involves the reduction of disulfide bonds, which is achieved using specific reagents and conditions. The compound is designed to be easily synthesized in non-racemic form, allowing for more effective reduction at neutral pH .
Industrial Production Methods
In industrial settings, dithiobutylamin hydrochloride is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of cation exchange resin for the removal of the compound from mixtures after use, simplifying the purification process .
化学反应分析
Types of Reactions
Dithiobutylamin hydrochloride primarily undergoes reduction reactions. It is a potent reducing agent, capable of reducing small molecule disulfides much faster than other commonly used reagents like dithiothreitol (DTT) .
Common Reagents and Conditions
The compound is often used in the presence of reducing agents and under conditions that favor the reduction of disulfide bonds. It has been shown to reduce the enzyme papain, which has a relatively anionic active site, at a much faster rate compared to other reducing agents .
Major Products Formed
The major products formed from the reduction reactions involving dithiobutylamin hydrochloride are typically the reduced forms of the target disulfide-containing compounds. This includes the activation of cysteine-dependent proteases and other similar enzymes .
科学研究应用
Dithiobutylamin hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent in biochemical applications.
2-Mercaptoethanol (BME): Another reducing agent used in similar applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent with different properties and applications compared to dithiobutylamin hydrochloride.
Uniqueness
Dithiobutylamin hydrochloride stands out due to its ability to reduce disulfide bonds more efficiently and at lower pH levels compared to other reducing agents. Its unique properties make it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
(2S)-2-aminobutane-1,4-dithiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPXJZINVJNBM-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363376-98-0 | |
| Record name | 1363376-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)

![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)

![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)

![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)

